molecular formula C16H19NO4 B8099767 N-Boc-4-ethynyl-L-phenylalanine CAS No. 169158-05-8

N-Boc-4-ethynyl-L-phenylalanine

Cat. No. B8099767
CAS RN: 169158-05-8
M. Wt: 289.33 g/mol
InChI Key: HIBKCGJNRUGNKU-ZDUSSCGKSA-N
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Description

N-Boc-4-ethynyl-L-phenylalanine is a Boc-protected non-canonical substituted phenylalanine . It contains a chemical handle for post-translational biorthogonal conjugation reactions, such as copper (I)-catalyzed azide-alkyne cycloadditions (CuAAC), an efficient Click Chemistry Reaction .


Synthesis Analysis

N-Boc-L-phenylalaninal is an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties . The synthesis of N-Boc-L-phenylalaninal from BOC-PHE-OME has been reported .


Molecular Structure Analysis

The linear formula of N-Boc-4-ethynyl-L-phenylalanine is C16H19NO4 . The molecular weight is 289.33 g/mol . The SMILES string representation is [H]C(=O)C@HNC(=O)OC©©C .


Chemical Reactions Analysis

This compound is used for post-translational biorthogonal conjugation reactions, such as copper (I)-catalyzed azide-alkyne cycloadditions (CuAAC), an efficient Click Chemistry Reaction . Alkyne-alkyne coupling reactions are also evaluated in peptide chemistry to cyclize or functionalize peptidic backbones .


Physical And Chemical Properties Analysis

The molecular formula of N-Boc-4-ethynyl-L-phenylalanine is C16H19NO4 . The molecular weight is 289.33 g/mol . The optical activity is [α]20/D −47°, c = 0.5 in methanol .

Mechanism of Action

While the specific mechanism of action for N-Boc-4-ethynyl-L-phenylalanine is not mentioned in the search results, it’s known that it’s an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties .

properties

IUPAC Name

(2S)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h1,6-9,13H,10H2,2-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKCGJNRUGNKU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193414
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-ethynyl-L-phenylalanine

CAS RN

169158-05-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169158-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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